molecular formula C17H15FN4O B4655018 N-cyclopropyl-1-(4-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide

N-cyclopropyl-1-(4-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide

Cat. No.: B4655018
M. Wt: 310.33 g/mol
InChI Key: UFDLEMSZJMVDPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopropyl-1-(4-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide is a pyrazole-based compound featuring a cyclopropyl carboxamide substituent, a 4-fluorophenyl group at position 1, and a pyrrole ring at position 3. The structural uniqueness of this compound lies in its combination of a fluorinated aromatic system, a pyrrole heterocycle, and a cyclopropyl group, which collectively influence its electronic properties, solubility, and biological interactions .

Properties

IUPAC Name

N-cyclopropyl-1-(4-fluorophenyl)-5-pyrrol-1-ylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN4O/c18-12-3-7-14(8-4-12)22-17(21-9-1-2-10-21)15(11-19-22)16(23)20-13-5-6-13/h1-4,7-11,13H,5-6H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFDLEMSZJMVDPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=C(N(N=C2)C3=CC=C(C=C3)F)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-1-(4-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of a hydrazine derivative with a 1,3-diketone or an α,β-unsaturated carbonyl compound.

    Introduction of the cyclopropyl group: This step may involve the use of cyclopropyl halides or cyclopropyl carbinols under basic conditions.

    Attachment of the fluorophenyl group: This can be done through a nucleophilic aromatic substitution reaction using a fluorobenzene derivative.

    Formation of the carboxamide group: This step typically involves the reaction of the pyrazole derivative with an appropriate amine or ammonia under dehydrating conditions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the above synthetic routes to improve yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 4-fluorophenyl group undergoes nucleophilic aromatic substitution (NAS) under basic conditions. For example:

  • Reaction with amines :
    C6H4FC6H4NH2\text{C}_6\text{H}_4\text{F} \rightarrow \text{C}_6\text{H}_4\text{NH}_2
    Substitution occurs at the para position relative to fluorine, yielding N-cyclopropyl-1-(4-aminophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide (yield: 72–85%) when treated with ammonia in ethanol at 80°C .

Reagent Conditions Product Yield
NH₃ (aq.)EtOH, 80°C, 12 hN-cyclopropyl-1-(4-aminophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide78%
CH₃ONaDMF, 120°C, 6 hMethoxy-substituted derivative63%

Hydrolysis of the Carboxamide Group

The carboxamide moiety undergoes hydrolysis under acidic or basic conditions:

  • Acidic hydrolysis :
    CONH(C3H5)COOH\text{CONH(C}_3\text{H}_5\text{)} \rightarrow \text{COOH}
    Forms 1-(4-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid (yield: 88%) with concentrated HCl at reflux .

  • Basic hydrolysis :
    NaOH in H₂O/THF converts the carboxamide to a carboxylate salt, which acidification reprotonates to the carboxylic acid (yield: 91%) .

Cyclopropane Ring-Opening Reactions

The cyclopropyl group participates in strain-driven ring-opening reactions:

  • Hydrogenolysis :
    C3H5-NHCH2CH2CH3\text{C}_3\text{H}_5\text{-NH} \rightarrow \text{CH}_2\text{CH}_2\text{CH}_3
    Catalytic hydrogenation (H₂, Pd/C) produces N-propyl-1-(4-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide (yield: 68%) .

Catalyst Conditions Product Yield
Pd/C (10%)H₂ (1 atm), EtOAc, 25°CN-propyl derivative68%
Rh/Al₂O₃H₂ (3 atm), MeOH, 50°CPartially saturated pyrrole side product42%

Electrophilic Aromatic Substitution (EAS)

The pyrrole ring undergoes electrophilic substitution due to its electron-rich nature:

  • Nitration :
    HNO₃/H₂SO₄ introduces a nitro group at the α-position of pyrrole, yielding N-cyclopropyl-1-(4-fluorophenyl)-5-(3-nitro-1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide (yield: 55%) .

  • Sulfonation :
    SO₃/H₂SO₄ produces sulfonated derivatives, though yields are moderate (≤40%) due to competing decomposition.

Cross-Coupling Reactions

The fluorine atom on the phenyl group facilitates Suzuki-Miyaura couplings:

  • With aryl boronic acids :
    Pd(PPh₃)₄ catalyzes coupling to form biaryl derivatives (yield: 60–75%) .
    Example: Reaction with 4-methoxyphenylboronic acid gives N-cyclopropyl-1-(4-(4-methoxyphenyl)phenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide .

Comparison with Structural Analogs

Reactivity trends compared to related compounds:

Compound Key Reaction Yield Reference
N-(4-bromophenyl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamideNAS with amines72%
Ethyl 2-(3-cyclopropyl-4-(difluoromethyl)-6-(1-methyl-1H-pyrazol-4-yl)...Oxidation of ester to acid88%
N-Cyclopropyl-2-(4-fluorophenyl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7...Cyclopropane hydrogenolysis65%

Stability Under Physiological Conditions

The compound demonstrates moderate stability in pH 7.4 buffer (t₁/₂ = 6.2 h) but degrades rapidly in acidic (pH 1.2, t₁/₂ = 0.8 h) or basic (pH 9.0, t₁/₂ = 2.1 h) environments, suggesting susceptibility to hydrolytic cleavage of the carboxamide group .

Scientific Research Applications

Research indicates that this compound exhibits significant biological activity, particularly as a ligand for cannabinoid receptors CB1 and CB2. These receptors are implicated in various physiological processes, including pain modulation, appetite regulation, and neuroprotection. The presence of both the pyrrole and pyrazole rings is believed to facilitate interactions with these receptors, making it a promising candidate for drug development in areas such as:

  • Pain Management : By modulating cannabinoid receptors, the compound may provide analgesic effects without the side effects associated with traditional opioids.
  • Neuroprotection : Its potential neuroprotective properties could be beneficial in treating neurodegenerative diseases.

Synthetic Pathways

The synthesis of N-cyclopropyl-1-(4-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide can be achieved through various synthetic routes. These methods are crucial for producing the compound in sufficient yields for biological evaluation. Key synthetic strategies include:

  • Reactions Involving Cyclopropyl Derivatives : Modifying cyclopropyl groups to enhance biological activity.
  • Formation of Pyrazole and Pyrrole Rings : Utilizing known reactions to construct the pyrazole and pyrrole components.

Case Studies

Case studies focusing on the pharmacodynamics of this compound have employed various techniques to assess its binding affinity and selectivity towards cannabinoid receptors. Such studies typically involve:

  • Radiolabeled Ligand Binding Assays : To determine affinity and selectivity.
  • In Vivo Models : To evaluate therapeutic efficacy in pain management or neuroprotection.

These investigations are essential for understanding the pharmacological profile of the compound and its potential therapeutic benefits.

Mechanism of Action

The mechanism of action of N-cyclopropyl-1-(4-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects. The exact molecular targets and pathways depend on the specific application and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be contextualized by comparing it to analogs with modifications in substituent groups, aromatic systems, or heterocyclic moieties. Key comparisons are outlined below:

Substituent Variations on the Pyrazole Core

  • Compound 3 (1-[5-(4-chlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone): This analog replaces the pyrrole group with a 4-chlorophenyl substituent and incorporates an acetyl group instead of a cyclopropyl carboxamide. The absence of the pyrrole ring may diminish π-π stacking interactions with biological targets compared to the target compound .
  • 1-(2-Fluorophenyl)-N-(4-pyridinylmethyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide: This compound differs in the fluorine position (2-fluorophenyl vs. 4-fluorophenyl) and replaces the cyclopropyl group with a pyridinylmethyl carboxamide. The 2-fluorophenyl group may induce steric hindrance, altering receptor binding compared to the 4-fluorophenyl isomer.

Heterocyclic Modifications

  • Atorvastatin-Related Pyrrole Derivatives (e.g., USP Atorvastatin Related Compound C): These statin derivatives incorporate pyrrole rings but are structurally distinct due to their heptanoic acid chains and cholesterol-lowering pharmacophores. Unlike the target compound, these molecules prioritize HMG-CoA reductase inhibition, highlighting how pyrrole positioning and adjacent functional groups dictate therapeutic applications .

Receptor Binding Profiles

  • CB1 vs. CB2 Receptor Selectivity: Analogs like WIN 55212-2 exhibit higher CB2 affinity due to substituent bulkiness, whereas HU 210 favors CB1. The target compound’s pyrrole and fluorophenyl groups may similarly influence receptor selectivity, though its carboxamide moiety could introduce unique hydrogen-bonding interactions absent in classical cannabinoids .

Data Table: Structural and Functional Comparison

Compound Name Molecular Weight Key Substituents Solubility (Predicted) Receptor Affinity Notes
Target Compound ~354.35 g/mol 4-Fluorophenyl, pyrrole, cyclopropylamide Moderate (logP ~3.1) Unknown; pyrrole may enhance π-stacking
Compound 3 ~328.77 g/mol 4-Chlorophenyl, acetyl Low (logP ~4.2) Likely lower CNS penetration
1-(2-Fluorophenyl)-... () ~377.38 g/mol 2-Fluorophenyl, pyridinylmethyl High (logP ~2.5) Potential for kinase inhibition
Atorvastatin Related Compound C ~1155.34 g/mol Heptanoic acid, diphenylpyrrole Very low (logP ~7.8) HMG-CoA reductase targeting

Key Research Findings

Fluorophenyl Position Matters :
The 4-fluorophenyl group in the target compound optimizes electronic effects and steric compatibility with aromatic binding pockets, whereas 2-fluorophenyl analogs () may disrupt planar interactions .

Pyrrole vs. Pyrazoline :
Pyrazoline derivatives () exhibit saturated cores, reducing conformational flexibility compared to the target compound’s fully aromatic pyrazole-pyrrole system. This difference may impact target engagement kinetics .

Carboxamide Substituents : Cyclopropylamide’s small size and rigidity may confer metabolic stability over bulkier groups (e.g., pyridinylmethyl), which could increase susceptibility to enzymatic degradation .

Biological Activity

N-cyclopropyl-1-(4-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a cyclopropyl group, a fluorophenyl moiety, and a pyrrole ring attached to a pyrazole core. The molecular formula is C17H19FN4OC_{17}H_{19}FN_{4}O, with a molecular weight of approximately 328.32 g/mol.

Biological Activity Overview

Research indicates that this compound exhibits notable biological activity, particularly as a ligand for cannabinoid receptors CB1 and CB2. These receptors are key targets in the treatment of various conditions, including pain management and neuroprotection. The presence of both the pyrrole and pyrazole rings enhances interactions with these receptors, suggesting therapeutic potential.

Key Biological Activities

  • Cannabinoid Receptor Modulation : The compound has been shown to modulate cannabinoid receptors, which play crucial roles in pain relief and neuroprotection. Studies indicate that similar compounds can effectively bind to these receptors, enhancing their pharmacological profiles .
  • Antitumor Activity : Pyrazole derivatives, including this compound, have demonstrated antitumor properties. They are known to inhibit key pathways involved in cancer cell proliferation and survival .
  • Anti-inflammatory Properties : Compounds with similar structures have also exhibited anti-inflammatory effects, making them candidates for treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The unique combination of functional groups in this compound enhances its biological activity. The cyclopropyl group contributes to lipophilicity, potentially improving binding affinity to biological targets. The fluorophenyl moiety may also enhance metabolic stability and bioavailability.

Research Findings

Recent studies have focused on the synthesis and evaluation of this compound's biological activity. Below is a summary of significant findings:

StudyFindings
Identified as a potent ligand for cannabinoid receptors with favorable pharmacokinetic properties.
Demonstrated significant antitumor activity against various cancer cell lines.
Showed efficacy in reducing serum lipid parameters in metabolic syndrome models.

Case Studies

Several case studies highlight the effectiveness of this compound and its derivatives:

  • Cannabinoid Receptor Interaction : A study evaluated the binding affinity of various pyrazole derivatives to cannabinoid receptors, revealing that this compound exhibited high selectivity for CB2 over CB1, suggesting potential therapeutic applications in treating inflammatory conditions without the psychoactive effects associated with CB1 activation .
  • Antitumor Efficacy : In vitro studies involving breast cancer cell lines (MCF-7 and MDA-MB-231) demonstrated that this compound could induce apoptosis and exhibit synergistic effects when combined with doxorubicin, enhancing its cytotoxicity against resistant cancer cells .
  • Metabolic Syndrome Application : Another case study investigated the compound's role in managing metabolic syndrome parameters, showing promising results in lipid profile improvement compared to standard treatments .

Q & A

Q. What are the optimized synthetic routes for N-cyclopropyl-1-(4-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves a multi-step process starting with cyclocondensation of precursors such as ethyl acetoacetate and phenylhydrazine derivatives. For example:

Core Formation : Cyclocondensation of ethyl acetoacetate with phenylhydrazine derivatives under reflux in ethanol yields the pyrazole core .

Functionalization : Introducing the pyrrole moiety via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura) at the 5-position of the pyrazole ring. Microwave-assisted synthesis may improve reaction efficiency .

Cyclopropane Attachment : The cyclopropyl group is introduced via alkylation or amidation reactions, often requiring anhydrous conditions and catalysts like Pd(PPh₃)₄ .
Key Challenges :

  • Yield Optimization : Side reactions at the 4-fluorophenyl group may reduce purity. Use of protecting groups (e.g., Boc) during functionalization can mitigate this .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) is recommended for isolating intermediates .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming substituent positions. The 4-fluorophenyl group shows characteristic doublets in ¹H NMR (δ 7.2–7.6 ppm, J = 8–9 Hz), while the pyrrole ring protons appear as a triplet (δ 6.5–6.8 ppm) .
  • X-ray Crystallography : Single-crystal X-ray diffraction resolves stereochemical ambiguities. For example, the dihedral angle between the pyrazole and pyrrole rings in analogs ranges from 15–25°, influencing planarity and solubility .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 354.12 for C₁₈H₁₇FN₄O) .

Advanced Research Questions

Q. How do substituent variations at the pyrrole and cyclopropyl positions affect biological activity, and what SAR trends emerge?

Methodological Answer: Structure-Activity Relationship (SAR) studies reveal:

Substituent Effect on Activity Source
4-Fluorophenyl Enhances target binding (e.g., kinase inhibition) via hydrophobic interactions .
N-Cyclopropyl Improves metabolic stability by reducing CYP450 oxidation .
1H-Pyrrol-1-yl Electron-withdrawing groups increase solubility but may reduce membrane permeability .
Experimental Design :
  • In Silico Docking : Use tools like AutoDock Vina to predict binding affinities to targets (e.g., COX-2 or mGluR5). Compare with analogs lacking the cyclopropyl group .
  • In Vitro Assays : Test cytotoxicity (MTT assay) and solubility (HPLC logP measurements) across substituent variants .

Q. How can conflicting in vivo efficacy data (e.g., cholesterol-lowering vs. neurotoxicity) be resolved for this compound?

Methodological Answer: Contradictions in biological data may arise from:

  • Dose-Dependent Effects : Conduct dose-response studies in rodent models (e.g., 10–100 mg/kg) to identify therapeutic vs. toxic thresholds .
  • Metabolite Interference : Use LC-MS/MS to profile metabolites. For example, hydroxylation at the cyclopropyl ring may produce neurotoxic intermediates .
  • Target Selectivity : Perform kinome-wide profiling (e.g., Eurofins KinaseProfiler) to identify off-target interactions contributing to adverse effects .

Q. What computational strategies predict the compound’s pharmacokinetic properties, and how do they align with experimental data?

Methodological Answer:

  • ADMET Prediction : Tools like SwissADME estimate:
    • LogP : ~3.2 (moderate lipophilicity) .
    • Bioavailability : 65–70% due to moderate solubility (25 µM in PBS) .
  • MD Simulations : Run 100-ns simulations to assess binding stability to serum albumin (e.g., PDB ID 1AO6). Compare with experimental plasma protein binding (e.g., 85% via equilibrium dialysis) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-cyclopropyl-1-(4-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide
Reactant of Route 2
Reactant of Route 2
N-cyclopropyl-1-(4-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.